molecular formula C35H45NO6 B107757 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid CAS No. 16868-55-6

5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid

Cat. No.: B107757
CAS No.: 16868-55-6
M. Wt: 575.7 g/mol
InChI Key: BDMSVJPUZFZQNO-UHFFFAOYSA-N
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Description

5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid is a complex organic compound with the molecular formula C35H45NO6 and a molecular weight of 575.735 g/mol This compound is known for its unique structural features, which include a long hexadecyl chain, a naphthyl group, and an isophthalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Naphthyl Carbonyl Intermediate: The initial step involves the reaction of 1-hydroxy-2-naphthoic acid with a suitable reagent to form the naphthyl carbonyl intermediate.

    Attachment of the Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction, where the naphthyl carbonyl intermediate reacts with hexadecylamine.

    Formation of the Isophthalic Acid Derivative: The final step involves the reaction of the hexadecyl-naphthyl intermediate with isophthalic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl or naph

Properties

CAS No.

16868-55-6

Molecular Formula

C35H45NO6

Molecular Weight

575.7 g/mol

IUPAC Name

5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42)

InChI Key

BDMSVJPUZFZQNO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O

Key on ui other cas no.

16868-55-6

Origin of Product

United States

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